molecular formula C14H18O4 B14324227 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- CAS No. 104199-25-9

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-

Cat. No.: B14324227
CAS No.: 104199-25-9
M. Wt: 250.29 g/mol
InChI Key: WSWXUMIQYWQODN-DUBDDPSESA-N
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Description

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound that belongs to the class of naphthalenes. This compound is characterized by its unique structure, which includes a naphthalene moiety with various functional groups attached. It is a synthetic auxin plant hormone and is widely used in agriculture and horticulture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves the condensation reaction of naphthalene with chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrially, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and catalysts to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure and functional groups.

Scientific Research Applications

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, binding to auxin receptors and activating signaling pathways that regulate plant growth and development. The molecular targets include various proteins and enzymes involved in cell division, elongation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring auxin with similar functions but different structure.

    2-Naphthylacetic acid: Another synthetic auxin with a similar naphthalene moiety but different functional groups.

    Methyl naphthalene-1-acetate: A derivative of naphthaleneacetic acid with a methyl ester group.

Uniqueness

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it valuable in agricultural and horticultural applications, distinguishing it from other similar compounds .

Properties

CAS No.

104199-25-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[(1R,4aS,8S,8aR)-8-hydroxy-5,8a-dimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid

InChI

InChI=1S/C14H18O4/c1-8-6-11(15)13(18)14(2)9(7-12(16)17)4-3-5-10(8)14/h3-4,6,9-10,13,18H,5,7H2,1-2H3,(H,16,17)/t9-,10-,13+,14+/m0/s1

InChI Key

WSWXUMIQYWQODN-DUBDDPSESA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)C)O

Origin of Product

United States

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